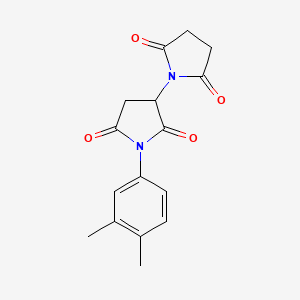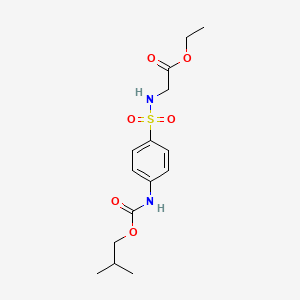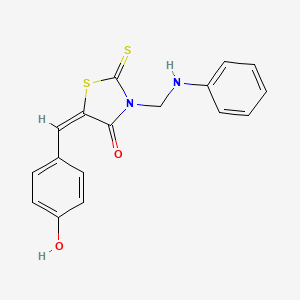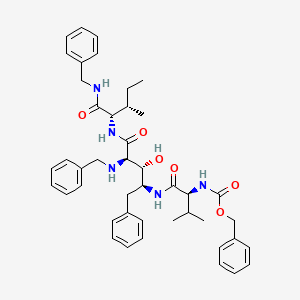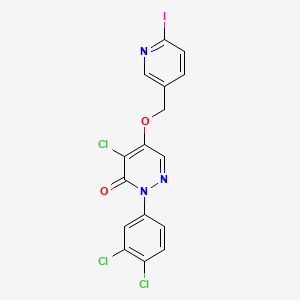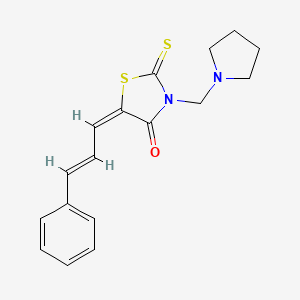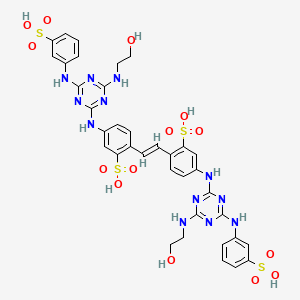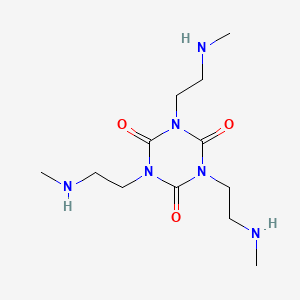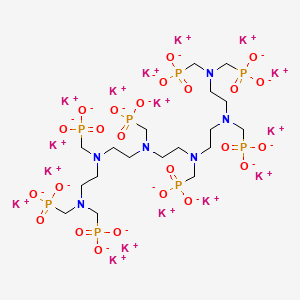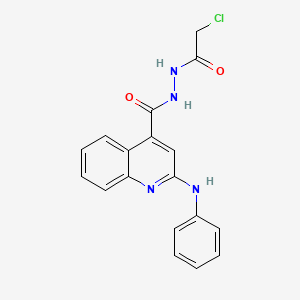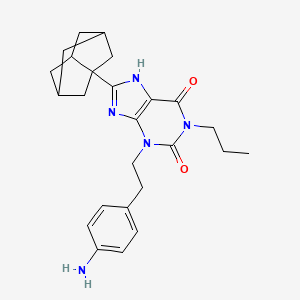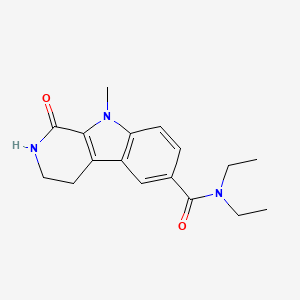
Etilefrine, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of etilefrine hydrochloride involves several steps:
Amination: Alpha-bromo-m-hydroxyacetophenone is added to a solvent and stirred until dissolved. N-ethylbenzylamine is then added at a temperature of 10-20°C. The mixture is maintained at this temperature for 3-6 hours.
Hydrochloric Acid Addition: Hydrochloric acid solution is added to adjust the pH to 0.5-1.5, followed by cooling to 10°C or below. The product, alpha-benzyl ethyl amino-m-hydroxyacetophenone hydrochloride, is separated and washed.
Catalytic Hydrogenation: The product is dissolved in an alcohol solvent and heated. A catalyst is added, and the mixture is subjected to catalytic hydrogenation at 30-40°C for 12-24 hours under a relative pressure of not greater than 0.05 MPa.
Crystallization: The final product, etilefrine hydrochloride, is crystallized, separated, and washed
化学反応の分析
Types of Reactions
Etilefrine undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, etilefrine can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert etilefrine to its corresponding alcohol derivatives.
Substitution: Etilefrine can undergo substitution reactions, particularly at the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Quinones.
Reduction Products: Alcohol derivatives.
Substitution Products: Alkylated or acylated derivatives
科学的研究の応用
Etilefrine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of adrenergic receptor agonists.
Biology: Investigated for its effects on cardiovascular physiology and its potential role in treating hypotension.
Medicine: Used clinically to manage orthostatic hypotension and has been studied for its potential in treating vasovagal syncope.
Industry: Employed in the development of new sympathomimetic drugs and as a reference compound in pharmacological studies
作用機序
Etilefrine exerts its effects by acting as an agonist at alpha and beta adrenergic receptors. It primarily stimulates alpha-1 adrenergic receptors, leading to vasoconstriction and increased blood pressure. Additionally, it has some activity at beta-1 adrenergic receptors, which increases cardiac output and stroke volume. The combined effect of these actions results in the elevation of blood pressure and improved venous return .
類似化合物との比較
Etilefrine is similar to other adrenergic agonists such as epinephrine, phenylephrine, and norfenefrine. it has unique properties that distinguish it from these compounds:
Epinephrine: While both are adrenergic agonists, epinephrine has a broader spectrum of action, affecting alpha and beta receptors more uniformly.
Phenylephrine: Primarily an alpha-1 agonist, phenylephrine is more selective for vasoconstriction without significant cardiac effects.
Norfenefrine: Similar to etilefrine but with different pharmacokinetic properties and receptor affinities .
Similar Compounds
- Epinephrine
- Phenylephrine
- Norfenefrine
- Orciprenaline
- Terbutaline
Etilefrine’s unique combination of alpha and beta receptor activity makes it particularly effective in treating orthostatic hypotension, setting it apart from other adrenergic agonists.
特性
CAS番号 |
2259-99-6 |
|---|---|
分子式 |
C10H15NO2 |
分子量 |
181.23 g/mol |
IUPAC名 |
3-[(1R)-2-(ethylamino)-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C10H15NO2/c1-2-11-7-10(13)8-4-3-5-9(12)6-8/h3-6,10-13H,2,7H2,1H3/t10-/m0/s1 |
InChIキー |
SQVIAVUSQAWMKL-JTQLQIEISA-N |
異性体SMILES |
CCNC[C@@H](C1=CC(=CC=C1)O)O |
正規SMILES |
CCNCC(C1=CC(=CC=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



